7-Methylnonansäure

Übersicht

Beschreibung

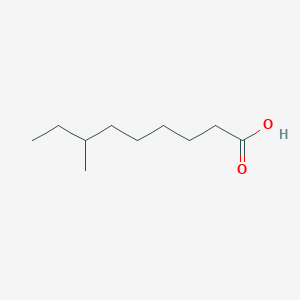

7-Methylnonanoic acid is a medium-chain fatty acid with the molecular formula C10H20O2. It is characterized by a methyl group attached to the seventh carbon of a nonanoic acid chain. This compound is known for its hydrophobic nature and is practically insoluble in water .

Wissenschaftliche Forschungsanwendungen

7-Methylnonanoic acid has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It is studied for its role in metabolic pathways and as a biomarker for certain bacterial infections.

Wirkmechanismus

Target of Action

7-Methylnonanoic acid, a medium-chain fatty acid , primarily targets the Ig gamma-1 chain C region and Neutrophil gelatinase-associated lipocalin . These targets play crucial roles in the immune response and inflammation, respectively .

Mode of Action

As a fatty acid, it may interact with its targets through hydrophobic interactions . It’s also classified as a Bronsted acid , suggesting it can donate a proton to an acceptor .

Biochemical Pathways

As a medium-chain fatty acid, it may be involved in lipid metabolism .

Pharmacokinetics

As a very hydrophobic molecule, it is practically insoluble in water, which may impact its bioavailability .

Result of Action

Given its targets, it may influence immune response and inflammation .

Action Environment

As a hydrophobic molecule, its solubility and therefore its bioavailability and efficacy could be influenced by the polarity of its environment .

Biochemische Analyse

Biochemical Properties

As a medium-chain fatty acid, 7-Methylnonanoic acid plays a role in various biochemical reactions. It is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor

Cellular Effects

As a medium-chain fatty acid, it may have potential impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a Bronsted acid, it may participate in reactions as a proton donor

Metabolic Pathways

As a medium-chain fatty acid, it may be involved in fatty acid metabolism

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Methylnonanoic acid can be synthesized through various methods. One common synthetic route involves a multi-step reaction starting with furfural. The process includes:

- Heating with diethyl ether for 4 hours, yielding a 50 percent product.

- Further heating with hydrochloric acid for 2.5 hours, yielding a 53 percent product.

- Final steps involve treatment with hydrazine hydrate and sodium hydroxide, followed by refluxing with diethylene glycol .

Industrial Production Methods: Industrial production of 7-Methylnonanoic acid typically involves the oxidation of primary alcohols or aldehydes. Another method includes the hydrolysis of nitriles, where an alkyl halide reacts with cyanide ion followed by hydrolysis of the resulting nitrile .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methylnonanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted carboxylic acids or esters.

Vergleich Mit ähnlichen Verbindungen

Octanoic Acid: Another medium-chain fatty acid but without the methyl group at the seventh carbon.

Nonanoic Acid: Similar structure but lacks the methyl substitution.

Methyl Nonanoate: An ester form of nonanoic acid.

Uniqueness: 7-Methylnonanoic acid’s unique structure, with a methyl group at the seventh carbon, imparts distinct chemical properties and biological activities. This structural difference influences its hydrophobicity, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .

Biologische Aktivität

7-Methylnonanoic acid, a branched-chain fatty acid, has garnered interest due to its potential biological activities, particularly in relation to metabolic regulation and antimicrobial properties. This article provides a detailed overview of the biological activity of 7-methylnonanoic acid, supported by data tables, case studies, and research findings.

- Molecular Formula : C₁₀H₂₀O₂

- Molecular Weight : 172.27 g/mol

- CAS Number : 41653-89-8

1. PPAR Agonism

Research indicates that 7-methylnonanoic acid exhibits agonistic activity towards Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. PPARs are crucial in regulating lipid metabolism and glucose homeostasis, making them significant targets for treating metabolic disorders.

- Study Findings : A study demonstrated that derivatives of 7-methylnonanoic acid activated PPARα and PPARγ in a concentration-dependent manner, with a stronger affinity for PPARα. This suggests its potential role in developing hypolipidemic agents .

| Compound | PPARα Activation (Relative Potency) | PPARγ Activation (Relative Potency) |

|---|---|---|

| 7-Methylnonanoic Acid Derivative A | 3-4 times higher than control | Moderate |

| 7-Methylnonanoic Acid Derivative B | Similar to control | Lower than control |

2. Antimicrobial Activity

The antimicrobial properties of nonanoic acid derivatives, including 7-methylnonanoic acid, have been documented. These compounds exhibit antifungal activities, particularly against spore germination in various fungi.

- Case Study : In vitro studies have shown that nonanoic acid and its derivatives can inhibit fungal growth effectively. The mechanism involves disrupting the fungal cell membrane integrity .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 mg/mL |

| Aspergillus niger | 1.0 mg/mL |

3. Potential Health Implications

The implications of these biological activities extend to various health conditions:

- Metabolic Disorders : Given its role as a PPARα agonist, 7-methylnonanoic acid may aid in managing dyslipidemia and obesity-related disorders by enhancing lipid catabolism.

- Infection Control : Its antimicrobial properties could be beneficial in developing new antifungal treatments.

Research Findings

Several studies have explored the effects of 7-methylnonanoic acid on cellular mechanisms:

- A study focused on the impact of marine-derived metabolites, including those from Streptomyces, highlighted the unique structural characteristics of butenolides derived from 7-methylnonanoic acid and their selective activation of PPARs .

- Another investigation into the pharmacological profiles of deuterated forms of fatty acids suggested that deuteration could enhance the metabolic stability and bioavailability of compounds like 7-methylnonanoic acid .

Eigenschaften

IUPAC Name |

7-methylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-9(2)7-5-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIJQPRMECGEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415558 | |

| Record name | 7-methylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41653-89-8 | |

| Record name | 7-methylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.